molecular formula C22H26N6O8 B13453985 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

Cat. No.: B13453985
M. Wt: 502.5 g/mol
InChI Key: HANUEZMDAUIUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features an azido group, which is known for its reactivity in click chemistry, and a piperidine-dione structure, which is often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide involves multiple steps. One common method starts with the preparation of 2-[2-(2-azidoethoxy)ethoxy]ethanol. This intermediate is synthesized by reacting 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride with sodium azide in the presence of sodium iodide . The resulting product is then further reacted with tosyl chloride and ammonia solution to yield 2-[2-(2-azidoethoxy)ethoxy]ethanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This would include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide undergoes various types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide involves its ability to form stable triazole linkages through click chemistry. This reactivity is primarily due to the azido group, which targets alkynes in the presence of a copper(I) catalyst . The piperidine-dione structure may interact with various biological targets, making it a candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide is unique due to its combination of an azido group and a piperidine-dione structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C22H26N6O8

Molecular Weight

502.5 g/mol

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C22H26N6O8/c1-27-18(30)6-5-16(21(27)32)28-20(31)14-3-2-4-15(19(14)22(28)33)25-17(29)13-36-12-11-35-10-9-34-8-7-24-26-23/h2-4,16H,5-13H2,1H3,(H,25,29)

InChI Key

HANUEZMDAUIUGV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.